ethyl 3-cyano-1H-indole-5-carboxylate
Description
Ethyl 3-cyano-1H-indole-5-carboxylate is an indole derivative characterized by a cyano (-CN) group at position 3 and an ethoxycarbonyl (-COOEt) group at position 3. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. The ester group at position 5 may contribute to solubility in organic solvents and serve as a handle for further derivatization.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
ethyl 3-cyano-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-11-10(5-8)9(6-13)7-14-11/h3-5,7,14H,2H2,1H3 |
InChI Key |
MHCHWVHWNHOBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Position and Functional Group Effects
The positions and types of substituents on the indole ring critically influence physical, chemical, and biological properties. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at C3 in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in , -NH₂ in ), which alter ring electronics and reactivity. Cyano groups may stabilize negative charges or participate in dipolar interactions, whereas methoxy or amino groups enhance nucleophilicity.
- Position of Ester Group: Ester groups at C5 (target compound) versus C2 (e.g., ) affect molecular shape and binding interactions. C5 esters may orient the molecule differently in enzyme active sites compared to C2 analogs.
Preparation Methods
Key Reaction Conditions:
Advantages:
-
Compatibility with electron-withdrawing groups (e.g., cyano, ester).
-
Scalable to multi-gram quantities.
Limitations:
-
Requires pre-functionalized phenylhydrazine, increasing synthetic steps.
-
Competing side reactions at high temperatures reduce yield.
GaCl₃-Catalyzed C–H Cyanation of Indole Intermediates
Direct cyanation at the indole 3-position avoids multi-step functionalization. Wang et al. (2019) demonstrated that treating ethyl 1H-indole-5-carboxylate with N-cyanosuccinimide (NCS) and GaCl₃ in dichloromethane selectively introduces the cyano group at the 3-position. This method leverages the electrophilic nature of NCS and the Lewis acid’s ability to activate the indole ring.
Optimization Insights:
Advantages:
-
High regioselectivity for the 3-position.
-
Mild conditions compared to traditional nitration-cyanidation sequences.
Limitations:
-
Requires purified indole starting material.
-
GaCl₃’s moisture sensitivity necessitates inert atmosphere handling.
Nucleophilic Aromatic Substitution (SNAr) with Reductive Cyclization
A flow synthesis route developed by recent research (source) utilizes 2-chloro-5-nitrobenzoic acid ethyl ester and ethyl cyanoacetate in a tandem SNAr and reductive cyclization sequence. The nitro group facilitates SNAr displacement by ethyl cyanoacetate’s enolate, followed by hydrogenation over Raney nickel to cyclize the intermediate into the indole core.
Protocol Summary:
Advantages:
-
Continuous flow setup enhances reproducibility and scalability.
-
Avoids harsh acids or high temperatures.
Limitations:
-
Multi-step purification required after SNAr.
-
Nitro group reduction may over-reduce sensitive functionalities.
Condensation-Esterification Sequential Approach
Adapted from Alectinib synthesis protocols (source), this method involves:
-
Acylation: Treating 3-cyano-1H-indole-5-carboxylic acid with trichloroacetyl chloride to form the mixed anhydride.
-
Esterification: Reacting the anhydride with ethanol in the presence of triethylamine to yield the ethyl ester.
Critical Parameters:
Advantages:
-
High-yielding, two-step process.
-
Industrially viable with commodity reagents.
Limitations:
-
Trichloroacetyl chloride’s toxicity demands rigorous safety protocols.
-
Anhydride intermediates require low-temperature handling.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole Synthesis | 40–55 | Moderate | Moderate | Low |
| GaCl₃-Catalyzed Cyanation | 68–72 | High | High | Moderate |
| SNAr-Reductive Cyclization | 50–60 | High | High | High |
| Condensation-Esterification | 75–80 | Industrial | N/A | High |
Key Observations:
-
The GaCl₃-catalyzed cyanation offers superior regioselectivity and is ideal for lab-scale synthesis.
-
SNAr-reductive cyclization excels in continuous manufacturing environments.
-
Condensation-esterification provides the highest yields but involves hazardous reagents.
Q & A
Q. What are the common synthetic routes for ethyl 3-cyano-1H-indole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:
- Cyanation : Introducing the cyano group at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Esterification : The carboxylate group at the 5-position is often introduced using ethyl chloroformate or via ester exchange under acidic/basic conditions.
Key optimization parameters include: - Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., triethylamine) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for cyanation; ethanol or THF for esterification .
- Temperature : Controlled heating (60–100°C) to balance reaction rate and side-product formation .
Q. How is this compound characterized using spectroscopic methods?
Standard characterization involves:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing cyano group activates the indole ring for electrophilic attacks but deactivates adjacent positions for nucleophilic substitution. Key considerations:
- Regioselectivity : The 3-cyano group directs nucleophiles to the 4- or 6-position due to resonance and inductive effects .
- Reaction Conditions : Use of strong nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO) at elevated temperatures (80–120°C) to overcome electron deficiency .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
Hydrogen bonding governs molecular aggregation:
- Intermolecular Interactions : The indole NH forms hydrogen bonds with ester carbonyl oxygen (N–H···O=C) or cyano groups (N–H···N≡C), creating 1D chains or 2D sheets .
- Graph Set Analysis : Use Etter’s notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns in crystallographic data .
- Software Tools : SHELX suite refines H-bond geometries and validates packing motifs .
Q. How can factorial design optimize the synthesis yield of this compound?
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:
Q. What challenges arise in resolving structural data contradictions between crystallographic software?
Discrepancies in bond lengths/angles may stem from:
Q. How are puckering parameters of the indole ring analyzed computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
